Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate
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Overview
Description
Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate: is an organic compound with the molecular formula C15H16O4 It is a derivative of furoic acid and is characterized by the presence of a furan ring substituted with a methyl ester group and a 3,4-dimethylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate typically involves the esterification of 5-[(3,4-dimethylphenoxy)methyl]-2-furoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated by distillation or crystallization, followed by drying and packaging .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy methyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-[(3,4-dimethylphenoxy)methyl]-2-furanmethanol.
Substitution: Various substituted phenoxy methyl derivatives.
Scientific Research Applications
Chemistry: Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents .
Medicine: The compound is investigated for its potential use in medicinal chemistry. It is explored as a lead compound for the development of new medications targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammatory and microbial pathways .
Comparison with Similar Compounds
- Methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate
- 5-[(3,4-dimethylphenoxy)methyl]-2-furoic acid
- 5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide
Comparison: Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate is unique due to its specific substitution pattern on the furan ring and the presence of the 3,4-dimethylphenoxy methyl group. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methyl ester group enhances its solubility and reactivity in certain chemical reactions .
Properties
IUPAC Name |
methyl 5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10-4-5-12(8-11(10)2)18-9-13-6-7-14(19-13)15(16)17-3/h4-8H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNBHTDRKXZYAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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